N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-15-3-2-4-16(11-15)13-20(24)23-14-17-5-10-22-19(12-17)18-6-8-21-9-7-18/h2-12H,13-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVYAVMIGGLNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide typically involves the following steps:
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Formation of the bipyridine intermediate: : The bipyridine moiety can be synthesized through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in an organic solvent like tetrahydrofuran.
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Attachment of the tolyl group: : The m-tolyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of toluene with an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the m-tolyl ketone.
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Formation of the acetamide: : The final step involves the reaction of the bipyridine intermediate with the m-tolyl ketone in the presence of an amine, such as ammonia or an amine derivative, to form the acetamide. This reaction can be carried out under mild conditions, such as room temperature, in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can help in identifying the most efficient catalysts and reaction conditions, thereby improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide can undergo various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form the corresponding N-oxide derivative.
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Reduction: : The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to form the corresponding amine derivative.
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Substitution: : The bipyridine moiety can undergo substitution reactions with electrophiles, such as alkyl halides or acyl halides, to form substituted bipyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperature.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide.
Major Products
Oxidation: N-oxide derivative of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide.
Reduction: Amine derivative of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide.
Substitution: Substituted bipyridine derivatives.
Scientific Research Applications
The bipyridine unit in the compound makes it suitable for synthesizing metal complexes. These complexes are utilized in:
- Catalysis : Metal complexes formed with this ligand can serve as catalysts in various chemical reactions, including oxidation and reduction processes.
- Sensing : The compound can be used to develop sensors for detecting metal ions or small molecules due to its ability to form stable complexes.
Case Study : Research has shown that bipyridine-based ligands enhance the catalytic efficiency of transition metal complexes in reactions such as Suzuki coupling and hydrogenation .
Medicinal Chemistry
N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide has potential therapeutic applications due to its biological activity:
- Dopamine Receptor Modulation : Compounds with similar structures have been studied for their ability to selectively bind to dopamine receptors, which are crucial in treating neuropsychiatric disorders .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, offering potential therapeutic benefits in diseases like cancer and neurodegeneration.
Research Findings : A study indicated that bipyridine derivatives exhibit significant activity against cancer cell lines by targeting matrix metalloproteinases (MMPs), which play roles in tumor progression .
Materials Science
In materials science, this compound can be used as a precursor for creating functional materials:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable complexes with metals can be harnessed to develop efficient OLEDs.
- Polymeric Materials : It can serve as a building block for polymers with enhanced electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can modulate the activity of metal-dependent enzymes and proteins, thereby affecting various biological processes. The compound can also interact with other molecular targets, such as receptors and transporters, through its acetamide and tolyl groups, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural Comparison of N-([2,4'-Bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide and Analogs
Key Observations :
Key Findings :
Key Insights :
Recommendations :
- Prioritize in vitro screening against proteases and inflammatory targets.
- Optimize synthetic routes to improve yield and purity .
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and coordination chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bipyridine moiety linked to a tolyl group via an acetamide backbone. The bipyridine structure allows for coordination with metal ions, which is crucial for its biological interactions.
The biological activity of this compound primarily stems from its ability to coordinate with metal ions through the bipyridine moiety. This coordination can modulate the activity of metal-dependent enzymes and proteins, influencing various biological processes. Additionally, the acetamide and tolyl groups may interact with other molecular targets, such as receptors and transporters, affecting cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µM |
| Streptococcus agalactiae | 75 µM |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .
Enzyme Inhibition
The compound has also been studied for its role as a ligand in enzyme inhibition. By coordinating with metal ions present in metalloproteins or metalloenzymes, it can inhibit their activity. This property is particularly relevant in drug design for diseases where metal ion dysregulation plays a role .
Case Studies
- Metal-Protein Interactions : A study demonstrated that this compound could effectively bind to specific metalloproteins, leading to altered enzymatic activity. This interaction was quantified using spectroscopic methods to confirm binding affinity and inhibition rates.
- Antibacterial Efficacy : In a comparative study, this compound was tested alongside other bipyridine derivatives against Gram-positive and Gram-negative bacteria. It showed promising results, particularly against E. coli, which supports its potential application in treating bacterial infections .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with similar compounds:
| Compound | Structural Difference | Biological Activity |
|---|---|---|
| N-([2,2'-bipyridin]-4-ylmethyl)-2-(m-tolyl)acetamide | Different bipyridine isomer | Varies in coordination properties |
| N-([2,4'-bipyridin]-4-ylmethyl)-2-(p-tolyl)acetamide | Para-tolyl group instead of meta | Differences in steric effects on binding |
| N-([2,4'-bipyridin]-4-ylmethyl)-2-(m-xylyl)acetamide | Xylyl group instead of tolyl | Affects solubility and binding affinity |
This comparative analysis highlights how structural variations influence the biological activity of similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
